molecular formula C11H7ClO2S B13178963 3-(3-Chlorophenyl)thiophene-2-carboxylic acid

3-(3-Chlorophenyl)thiophene-2-carboxylic acid

Cat. No.: B13178963
M. Wt: 238.69 g/mol
InChI Key: HJPFIQFRVYZFKB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a 3-chlorophenyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid typically involves the condensation of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like toluene. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid are varied, spanning across agricultural chemistry, pharmaceutical development, material science, biological research, and environmental science .

Agricultural Chemistry
this compound derivatives are utilized as key ingredients in the creation of herbicides . These compounds can protect crops from pests and promote sustainable farming practices .

Pharmaceutical Development
This compound is explored for its potential anti-inflammatory and analgesic properties, making it a candidate for new pain relief medications . Novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and studied for their biological applications . Many of the newly synthesized thiophene derivatives have demonstrated a spasmolytic effect, with certain compounds causing complete relaxation of high-K induced contractions . The spasmolytic activity of thiophene derivatives may be attributed to the blockage of calcium channels .

Material Science
The compound is explored for its ability to enhance the properties of polymers, potentially leading to stronger and more durable materials for various industrial applications .

Biological Research
this compound is used in studies to understand cellular mechanisms and pathways, aiding researchers in drug discovery and development . Systems biology approaches are used to evaluate the toxicity and carcinogenicity of similar compounds, such as those involving arsenic exposure .

Environmental Science
The role of this compound in bioremediation processes is under investigation, offering potential solutions for pollution control and ecosystem restoration .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could involve disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)thiophene-2-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and biological activity compared to other thiophene derivatives .

Biological Activity

3-(3-Chlorophenyl)thiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the chlorophenyl group onto the thiophene ring. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

1. Antibacterial Activity

Several studies have demonstrated that thiophene derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thiophene compounds have been reported in the range of 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundMIC (µg/mL)Bacteria Tested
This compound40-50E. faecalis, P. aeruginosa
Related Thiophene Derivative30-40S. typhi, K. pneumoniae

2. Anticancer Activity

The anticancer potential of thiophene derivatives has also been extensively studied. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3), breast cancer (MCF-7), and colorectal cancer (HCT-116). IC50 values for these compounds typically range from 7 to 20 µM .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundIC50 (µM)Cell Line Tested
This compound10-15PC-3
Related Thiophene Derivative5-12MCF-7
Other Thiophene Derivative8-14HCT-116

3. Anti-inflammatory Activity

Thiophene derivatives have also been noted for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Antibacterial Study : A recent study evaluated a series of thiophene derivatives, including those with chlorophenyl substitutions, demonstrating significant antibacterial activity comparable to standard antibiotics like ceftriaxone .
  • Anticancer Evaluation : Another investigation focused on the anticancer efficacy of thiophene derivatives against multiple cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles .

Properties

Molecular Formula

C11H7ClO2S

Molecular Weight

238.69 g/mol

IUPAC Name

3-(3-chlorophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-15-10(9)11(13)14/h1-6H,(H,13,14)

InChI Key

HJPFIQFRVYZFKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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